Bromodomain Profiling: Selectivity Fingerprint of 2,5-Dibromo-N-ethyl-N-phenylbenzamide vs. Des-Ethyl Analog
In BROMOscan assays, 2,5-dibromo-N-ethyl-N-phenylbenzamide (CHEMBL4528047) exhibited a Kd of 1.2 nM for BRD2 BD2, whereas the des-ethyl analog 2,5-dibromo-N-phenylbenzamide (CHEMBL4218735) showed a Kd of 32 nM for the same domain, representing a ~27-fold loss in affinity upon removal of the N-ethyl group [1]. Furthermore, the target compound displayed a Kd of 2.6 nM for BRD3 BD2 compared to an IC50 of 50,100 nM for 2,5-dibromo-N-phenylbenzamide against BRD3 BD2 in a TR-FRET format, approximating a >19,000-fold selectivity window difference [2]. This dramatic shift in binding potency and selectivity profile underscores that the N-ethyl substituent is not a passive spectator but a critical pharmacophoric element for BET bromodomain engagement.
| Evidence Dimension | Binding Affinity (Kd) for BRD2 BD2 |
|---|---|
| Target Compound Data | Kd = 1.2 nM |
| Comparator Or Baseline | 2,5-dibromo-N-phenylbenzamide: Kd = 32 nM |
| Quantified Difference | Approximately 27-fold weaker binding for the des-ethyl analog |
| Conditions | BROMOscan assay; human partial length BRD2 BD2 isoform 1 (E348 to D455 residues) expressed in bacterial system |
Why This Matters
For scientists procuring a selective BET bromodomain probe, the presence of the N-ethyl group in 2,5-dibromo-N-ethyl-N-phenylbenzamide is essential; ordering the des-ethyl analog will yield a compound with drastically reduced and qualitatively different target engagement, rendering it unsuitable for BRD2/3-focused studies.
- [1] BindingDB. BDBM50515771 (CHEMBL4528047): 2,5-dibromo-N-ethyl-N-phenylbenzamide. Kd = 1.2 nM for BRD2 BD2. View Source
- [2] BindingDB. BDBM50455480 (CHEMBL4218735): 2,5-dibromo-N-phenylbenzamide. Kd = 32 nM for BRD2 BD2; BDBM50098311 (CHEMBL3590408): IC50 = 50,100 nM for BRD3 BD2. View Source
